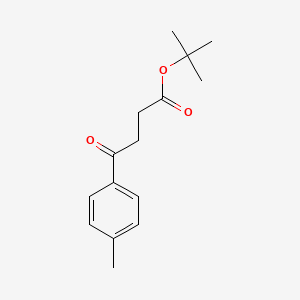

tert-Butyl 4-oxo-4-(p-tolyl)butanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

tert-butyl 4-(4-methylphenyl)-4-oxobutanoate |

InChI |

InChI=1S/C15H20O3/c1-11-5-7-12(8-6-11)13(16)9-10-14(17)18-15(2,3)4/h5-8H,9-10H2,1-4H3 |

InChI Key |

XRIMOHBFWHWFKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 4 Oxo 4 P Tolyl Butanoate and Analogous Structures

Established Synthetic Routes for 4-oxo-4-arylbutanoates

The preparation of 4-oxo-4-arylbutanoates can be achieved through several classical and reliable synthetic methodologies. These routes often involve the formation of key carbon-carbon bonds and the introduction of the keto and ester functionalities through sequential or one-pot reactions.

Grignard Reagent-Mediated Approaches for β-Keto Esters

Grignard reagents, or organomagnesium halides, are powerful nucleophiles widely used for forming carbon-carbon bonds by attacking electrophilic carbonyl carbons masterorganicchemistry.com. However, their high reactivity presents a challenge in the synthesis of β-keto esters from simpler esters, as the initial addition is often followed by a second addition to the intermediate ketone, yielding a tertiary alcohol masterorganicchemistry.commasterorganicchemistry.com.

To circumvent this, modified approaches have been developed. One such method involves the use of N-acylpyrazoles as starting materials. For instance, ethyl 4-(3,5-dimethylpyrazol-1-yl)-4-oxobutanoate, prepared from succinic acid derivatives, can react with a Grignard reagent like phenylmagnesium bromide to yield ethyl 4-phenyl-4-oxobutanoate in good yield clockss.org. This reaction proceeds via the replacement of the pyrazole moiety by the aryl group from the Grignard reagent clockss.org. This strategy allows for a controlled, single addition to produce the desired γ-keto ester structure clockss.org.

Table 1: Grignard Reagent-Mediated Synthesis of a γ-Keto Ester Analog

| Starting Material | Grignard Reagent | Product | Yield |

|---|

Multi-Step Organic Synthesis via Malonate Derivatives

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids and their derivatives researchgate.net. This approach can be adapted for the synthesis of 4-oxo-4-arylbutanoates. A typical sequence involves the acylation of a malonate ester, such as diethyl malonate or di-tert-butyl malonate, with an appropriate acyl chloride.

For example, the reaction of a p-tolyl acyl chloride with the enolate of a malonate ester would introduce the p-tolyl-C(O)-CH- moiety. Subsequent alkylation with a two-carbon electrophile containing a masked or protected ester group, followed by hydrolysis and decarboxylation, would lead to the desired 4-oxo-4-(p-tolyl)butanoate structure. Malonic acid derivatives are known to be effective reagents for cyclocondensation reactions with dinucleophiles to form various "malonyl heterocycles" that feature a 1,3-dicarbonyl structure nih.gov.

Condensation Reactions with Meldrum's Acid and Subsequent Esterification

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic diester that serves as a potent malonic acid equivalent in organic synthesis wikipedia.orgclockss.org. Its high acidity (pKa 4.97) facilitates easy deprotonation to form an enolate, which can then react with various electrophiles wikipedia.org.

For the synthesis of β-keto esters, Meldrum's acid is first acylated with an acyl chloride, such as phenylacetyl chloride, in the presence of a base like pyridine chemicalbook.com. The resulting acyl Meldrum's acid intermediate is then subjected to alcoholysis. Heating this intermediate with an alcohol, such as tert-butanol (B103910), leads to ring-opening, esterification, and decarboxylation in a single step to afford the target tert-butyl β-keto ester wikipedia.orgorgsyn.org. This method is highly efficient and avoids the harsh conditions often required for the decarboxylation of traditional malonic esters clockss.orgorgsyn.org. The Knoevenagel condensation of Meldrum's acid with aldehydes is another key reaction, often performed in water without a catalyst, to create useful intermediates bohrium.com.

Table 2: Synthesis of a β-Keto Ester via Meldrum's Acid

| Step | Reactants | Product |

|---|---|---|

| 1. Acylation | Meldrum's acid, Phenylacetyl chloride, Pyridine | Acyl Meldrum's acid intermediate chemicalbook.com |

Preparation from Ethyl 2-oxo-3-arylbutanoates through Hydrolysis and Esterification

The synthesis of 4-oxo-4-arylbutanoates can also be approached from different keto-ester precursors. For instance, ethyl 2,4-dioxo-4-arylbutanoate derivatives can be synthesized through the Claisen condensation of substituted acetophenones with diethyl oxalate in the presence of a base like sodium ethoxide ut.ac.ir. These resulting compounds, which possess a 1,3-dicarbonyl moiety, can serve as precursors. A subsequent selective chemical modification, such as reduction of one keto group followed by hydrolysis and re-esterification, could potentially lead to the desired 4-oxo-4-arylbutanoate structure.

Targeted Synthetic Strategies for tert-Butyl 4-oxo-4-(p-tolyl)butanoate Precursors

A direct and efficient route to the core acid structure of the target molecule, 4-oxo-4-(p-tolyl)butanoic acid, is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

In this specific case, the reaction would involve:

Reactants : Toluene (B28343) (the p-tolyl source) and succinic anhydride (the four-carbon chain source).

Catalyst : A Lewis acid such as aluminum chloride (AlCl₃).

Product : The reaction yields 4-oxo-4-(p-tolyl)butanoic acid.

Once the carboxylic acid precursor is obtained, the final step is esterification to introduce the tert-butyl group. Due to the steric hindrance of the tert-butyl group, standard Fischer esterification is often inefficient. A more suitable method is the reaction of the carboxylic acid with a tert-butylating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and tert-butanol in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), a process known as Steglich esterification mdpi.com.

Advanced Catalytic Approaches in Substituted Butanoate Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and environmental sustainability. Several catalytic approaches have been developed for the synthesis of substituted butanoates and related structures like butenolides and butyrolactones.

Palladium-catalyzed reactions have proven particularly versatile. For example, palladium enolates, generated from allyl β-keto esters via decarboxylation, can undergo various transformations, including reductive elimination to form α-allyl ketones nih.gov. These methodologies expand the utility of β-keto esters beyond traditional synthetic routes nih.gov.

Ruthenium(II) catalysts have been employed in the intramolecular cyclization of vinyl diazoesters to produce densely functionalized furans. These furan products can then be converted into highly substituted butenolides through a simple acid-mediated reaction, demonstrating a powerful pathway to complex lactone structures nih.gov.

Furthermore, asymmetric catalysis offers a means to produce chiral butenolides and butyrolactones with high enantioselectivity. Chiral bifunctional catalysts have been successfully used in vinylogous aldol (B89426) reactions of furanones with α-ketoesters to achieve high diastereo- and enantioselectivities nih.gov. The use of eco-friendly and reusable catalysts, such as Preyssler's anion ([NaP₅W₃₀O₁₁₀]¹⁴⁻), has also been explored for the lactonization of diols, offering a green alternative to traditional acid catalysts researchgate.net.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-oxo-4-arylbutanoates |

| γ-keto esters |

| γ-lactones |

| Butenolides |

| Phenylmagnesium bromide |

| Ethyl 4-(3,5-dimethylpyrazol-1-yl)-4-oxobutanoate |

| Ethyl 4-phenyl-4-oxobutanoate |

| Diethyl malonate |

| Di-tert-butyl malonate |

| p-toluoyl chloride |

| Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) |

| Phenylacetyl chloride |

| Pyridine |

| tert-butanol |

| Ethyl 3-oxo-4-phenylbutanoate |

| Ethyl 2,4-dioxo-4-arylbutanoate |

| Diethyl oxalate |

| Sodium ethoxide |

| 4-oxo-4-(p-tolyl)butanoic acid |

| Toluene |

| Succinic anhydride |

| Aluminum chloride |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 4-dimethylaminopyridine (DMAP) |

| Allyl β-keto esters |

| Vinyl diazoesters |

| Butyrolactones |

| Furanones |

| α-ketoesters |

Photoredox Catalysis for Hydroacylation Reactions

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to facilitate a wide range of chemical transformations. This methodology often involves the generation of radical intermediates, which can participate in reactions that are otherwise difficult to achieve through traditional thermal methods. A key component in many photoredox systems is a photocatalyst that, upon light absorption, can engage in single-electron transfer processes.

In the context of reactions analogous to hydroacylation, tert-butyl hydroperoxide (TBHP) is a commonly used oxidant and radical initiator. nih.gov The decomposition of TBHP into its constituent radicals is a critical step for efficient catalytic outcomes and can be enhanced by visible light irradiation, even in the absence of a dedicated photocatalyst. nih.gov For instance, studies have shown that visible light promotes the decomposition of TBHP to generate free radicals, a process confirmed through fluorescence-based experiments using terephthalic acid as a probe molecule. nih.gov

Heterogeneous photocatalysts like titanium dioxide (TiO₂) can also be employed to generate radicals from TBHP under visible light. mdpi.com The TiO₂/TBHP system under visible light has been shown to produce tert-butylperoxyl radicals (t-BuOO•). The formation of these radicals was confirmed through trapping experiments with 1,1-diphenylethylene and 2,6-di-tert-butyl-4-methylphenol. mdpi.com This approach allows for the selective C-H peroxidation of certain substrates. mdpi.com While not a direct hydroacylation, this demonstrates the principle of using light-mediated radical generation from a tert-butyl precursor to functionalize C-H bonds, a core concept related to hydroacylation.

The general mechanism for such transformations involves the generation of reactive radical species that can then engage with substrates to form new carbon-carbon or carbon-heteroatom bonds, pivotal for constructing complex molecules.

Lewis Acid Catalysis in Related Aryl Ester Formations

Lewis acid catalysis is a cornerstone of organic synthesis, facilitating reactions by activating electrophiles or nucleophiles. In the formation of aryl esters and related structures, Lewis acids play a crucial role in promoting bond formation. The reaction between alcohols and di-tert-butyl dicarbonate (Boc₂O), for example, can yield tert-butyl ethers or Boc-alcohols, with the product distribution being heavily influenced by the nature of the Lewis acid catalyst. nih.govresearchgate.net

The choice of Lewis acid can direct the outcome of the reaction. Catalysts with anions having a highly delocalized negative charge, such as perchlorates and triflates, tend to favor the formation of tert-butyl ethers. nih.govresearchgate.net For instance, Mg(ClO₄)₂ or Al(ClO₄)₃ are effective for the synthesis of tert-butyl ethers from aliphatic alcohols, while Sc(OTf)₃ is preferred for phenols. nih.govresearchgate.net This selectivity is critical when synthesizing molecules with specific functional groups.

Furthermore, synergistic Brønsted/Lewis acid catalysis can be employed for reactions such as the site-selective tert-butylation of electron-rich arenes using di-tert-butylperoxide. rsc.orgnih.gov In this system, the Lewis acid is thought to enhance the acidity of the Brønsted acid, facilitating the alkylation reaction. rsc.orgnih.gov This dual catalytic approach has been successful in forming new quaternary carbon centers. rsc.orgnih.gov

The Pinner reaction, which converts nitriles and alcohols into carboxylic esters, can also be promoted by Lewis acids. Trimethylsilyl triflate (TMSOTf) has been found to be an effective catalyst for this transformation, with optimal results often requiring two equivalents of the Lewis acid. beilstein-journals.org A plausible mechanism involves the activation of both the alcohol (forming a more nucleophilic silyl ether) and the nitrile (forming an electrophilic N-nitrilium cation). beilstein-journals.org This method allows for the chemoselective esterification of primary alcohols. beilstein-journals.org

Optimization of Reaction Conditions and Yield for Analogous Compounds

The optimization of reaction conditions is a critical aspect of chemical synthesis to maximize product yield and minimize side reactions. For compounds analogous to this compound, various parameters such as catalyst choice, temperature, and reagent concentration are systematically adjusted.

In the synthesis of tert-butyl ethers via Yb(OTf)₃-catalyzed reactions, catalyst loading and temperature have a significant impact on the yield. researchgate.net A study on the formation of tert-butyl octyl ether showed that varying the catalyst loading and temperature could either improve the yield or lead to deprotection of the ether. researchgate.net For example, lowering the reaction temperature from 60 °C to 40 °C at a 10 mol % catalyst loading increased the yield from 16% to 29%. researchgate.net Further optimization revealed that increasing the temperature to 80 °C with higher equivalents of the tert-butyl source could push the yield to 82%. researchgate.net

| Entry | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | 60 | 6 | 62 |

| 2 | 5 | 60 | 6 | 72 |

| 3 | 10 | 60 | 6 | 16 |

| 4 | 10 | 40 | 6 | 29 |

| 5 | 5 | 60 | 12 | Lower |

| 6 | 5 | 60 | 6 | 77 (with higher Boc₂O) |

| 7 | 5 | 80 | 6 | 82 (with higher Boc₂O) |

| Table 1: Optimization of Reaction Conditions for tert-Butyl Octyl Ether Formation. researchgate.net |

Similarly, in the dual iron(III)/HCl catalyzed tert-butylation of anisole derivatives, the reaction conditions are tailored to the substrate. nih.gov For instance, while anisole is converted to 4-tert-butylanisole in 73% yield, more sterically hindered or less reactive substrates may require higher catalyst loadings and extended reaction times to achieve moderate to good yields. nih.gov Ortho-substituted anisoles are selectively functionalized at the para position, with 2-methylanisole and 2-ethylanisole giving yields of 83% and 88%, respectively. nih.gov

Liquid-phase oxidation of p-tert-butyltoluene to produce p-tert-butylbenzoic acid is another relevant example where reaction parameters are crucial. researchgate.net In a study using a cobalt acetylacetonate(II) catalyst and air as the oxidant, factors such as air flow rate, reaction temperature, and catalyst concentration were investigated. The optimal conditions were found to be an air flow rate of 150 mL/min, a temperature of 150°C, and a catalyst mass fraction of 0.003%, which resulted in a 54.9% conversion of p-tert-butyltoluene and a 94.8% yield of the desired acid after 8 hours. researchgate.net

| Substrate | Product | Yield (%) |

| Anisole | 4-tert-butylanisole | 73 |

| 2-Methylanisole | 4-tert-butyl-2-methylanisole | 83 |

| 2-Ethylanisole | 4-tert-butyl-2-ethylanisole | 88 |

| 2-(3-Bromopropyl)anisole | 4,6-di-tert-butyl-2-(3-bromopropyl)anisole | 48 |

| 2-(2-Hydroxyethyl)anisole | 4-tert-butyl-2-(2-hydroxyethyl)anisole | 45 |

| Table 2: Yields for Dual Iron(III)/HCl Catalyzed tert-Butylation of Anisole Derivatives. nih.gov |

These examples underscore the importance of methodical optimization of reaction parameters to achieve high yields and selectivity in the synthesis of complex organic molecules.

Chemical Reactivity and Mechanistic Investigations of 4 Oxo 4 P Tolyl Butanoate Frameworks

Reactivity in Cascade and Rearrangangement Reactions

The dual functionality of a ketone and an ester within the 4-oxo-4-(p-tolyl)butanoate structure makes it an ideal substrate for complex reaction sequences, including cascade and rearrangement reactions. These reactions are highly valuable in synthetic chemistry as they allow for the rapid construction of complex molecular architectures from simple starting materials.

Multihetero-Cope Rearrangements of α-Keto Ester Derived Nitrones

The 4-oxo-4-(p-tolyl)butanoate framework can be elaborated into more complex structures through rearrangement reactions. One such transformation is the multihetero-Cope rearrangement, a type of rsc.orgrsc.org-sigmatropic rearrangement, which can be applied to nitrones derived from α-keto esters. rsc.orgnih.gov For a substrate like tert-butyl 4-oxo-4-(p-tolyl)butanoate, the process would begin with the formation of a nitrone at the ketone position. This is typically achieved through condensation with a hydroxylamine derivative.

Subsequent reaction of the α-keto ester derived nitrone with an acylating agent, such as benzoyl chloride, generates a reactive intermediate that can undergo a sequential benzoylation and multihetero-Cope rearrangement. thieme-connect.denih.gov This process ultimately furnishes complex α-imino ester derivatives. thieme-connect.denih.gov The resulting α-imino esters are versatile intermediates that can be further transformed, for instance, into amino alcohols via reduction. thieme-connect.denih.gov Research in this area has demonstrated the successful application of this rearrangement to a variety of α-keto ester derived nitrones, yielding complex α-imino esters in good to excellent yields. nih.gov

The general mechanism for this transformation involves the initial acylation of the nitrone, followed by the rsc.orgrsc.org-sigmatropic rearrangement, which leads to the formation of a new carbon-nitrogen bond at the α-position relative to the ester. The specific outcomes and yields of such reactions with a p-tolyl substituent would be influenced by the electronic and steric properties of this group.

Organic Base-Catalyzed Cascade Reactions Involving Related Compounds

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent reaction results from the functionality generated in the previous step. Organic bases are often employed to catalyze such transformations in keto ester systems. These bases can deprotonate the acidic α-protons of the butanoate chain, generating an enolate which can then participate in a variety of subsequent reactions.

For a compound like this compound, an organic base could initiate a cascade sequence by forming an enolate. This enolate could then act as a nucleophile in an intramolecular or intermolecular reaction. For instance, in the presence of a suitable electrophile, a cascade reaction could lead to the formation of a new ring system. While specific examples involving this compound are not prevalent in the literature, the reactivity of related β-keto esters in base-catalyzed cascade reactions is well-documented, suggesting the potential for similar transformations.

α-Functionalization Strategies of Butanoate Derivatives

The α-position of the butanoate chain is a key site for chemical modification. The presence of the adjacent ester group renders the α-protons acidic and susceptible to deprotonation, allowing for a range of functionalization reactions.

Deoxygenative α-Alkylation and α-Arylation in 1,2-Dicarbonyl Systems

While this compound is a γ-keto ester (a 1,4-dicarbonyl system), strategies developed for the α-functionalization of 1,2-dicarbonyls can be adapted. A notable strategy is the deoxygenative α-alkylation and α-arylation. This approach allows for the formation of C-C bonds at the α-carbon, leading to α-branched carbonyl compounds that are valuable synthetic intermediates. rsc.org

This reaction typically involves the generation of a boron enolate in the absence of strong bases, which can then react with various electrophiles. rsc.org For the butanoate framework, this would involve the reaction of the β-keto ester with an organoborane. rsc.orgresearchgate.net The resulting intermediate can then be trapped with an electrophile to introduce an alkyl or aryl group at the α-position. This method is advantageous as it avoids the use of harsh bases that can lead to side reactions. The reaction has been shown to be compatible with a range of functional groups, including those found on aromatic rings. rsc.org

Below is a table summarizing the scope of deoxygenative α-alkylation on related aromatic keto esters, demonstrating the potential applicability to the p-tolyl substituted butanoate.

| Entry | R Group on Aromatic Ring | Yield (%) |

| 1 | H | 85 |

| 2 | 4-F | 88 |

| 3 | 4-Cl | 92 |

| 4 | 4-Br | 91 |

| 5 | 4-Me | 82 |

| 6 | 4-OMe | 75 |

| 7 | 4-CF3 | 80 |

Data is representative of similar systems and illustrates the general applicability of the reaction.

Stereoselective Transformations involving Chiral Analogues

The development of stereoselective methods to synthesize chiral molecules is a major focus of modern organic chemistry. For 4-oxo-4-(p-tolyl)butanoate frameworks, the introduction of chirality can lead to compounds with potential applications in medicinal chemistry and materials science.

Enantioselective Michael Addition Reactions in Related Synthetic Pathways

The enantioselective Michael addition is a powerful tool for the asymmetric formation of carbon-carbon bonds. chemrxiv.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. princeton.edu In the context of synthesizing chiral analogues of this compound, a relevant strategy involves the Michael addition to a 4-oxo-enoate.

An organocatalytic approach using a chiral amine or a bifunctional catalyst can be employed to achieve high enantioselectivity. rsc.org For example, the Michael addition of a nucleophile, such as a nitroalkane, to an α,β-unsaturated γ-keto ester can produce a chiral γ-keto ester with high enantiomeric excess. rsc.orgresearchgate.net The reaction proceeds through the formation of a chiral enamine or iminium ion intermediate, which directs the stereochemical outcome of the nucleophilic attack.

The following table presents representative results for the enantioselective Michael addition of nitroalkanes to 4-oxo-enoates, a reaction that could be adapted for the synthesis of chiral precursors to this compound analogues. rsc.org

| Entry | Michael Acceptor (Enoate) | Nucleophile (Nitroalkane) | Catalyst | Yield (%) | Enantiomeric Excess (%) |

| 1 | Ethyl 4-oxo-4-phenylbut-2-enoate | Nitromethane | Chiral Thiourea | 95 | 98 |

| 2 | Ethyl 4-oxo-4-phenylbut-2-enoate | Nitroethane | Chiral Thiourea | 92 | 96 |

| 3 | Ethyl 4-oxo-4-(4-chlorophenyl)but-2-enoate | Nitromethane | Chiral Thiourea | 96 | 97 |

| 4 | Ethyl 4-oxo-4-(4-methoxyphenyl)but-2-enoate | Nitromethane | Chiral Thiourea | 90 | 95 |

This data demonstrates the high levels of stereocontrol achievable in reactions of structurally related γ-keto esters.

This approach provides a direct route to enantioenriched γ-keto esters, which are valuable building blocks for the synthesis of more complex chiral molecules.

Examination of Tautomerism and Isomerization Pathways in β-Keto Esters

The structure of this compound, as a β-keto ester, allows for the existence of constitutional isomers that can readily interconvert through a process known as tautomerism. libretexts.orgresearchgate.net This particular type of tautomerism, keto-enol tautomerism, involves the migration of a proton and the simultaneous shift of bonding electrons, resulting in an equilibrium between the keto form (containing a ketone and an ester group) and the enol form (containing an alcohol and an alkene). libretexts.orgyoutube.com While specific research on the tautomeric equilibrium of this compound is not extensively documented in publicly available literature, a comprehensive understanding can be derived from the well-established principles governing β-keto esters and related compounds.

The keto-enol equilibrium is a dynamic process that can be catalyzed by either acid or base. youtube.commasterorganicchemistry.com

Acid-Catalyzed Tautomerism: In the presence of an acid, the carbonyl oxygen of the keto form is protonated, increasing the acidity of the α-hydrogens. A weak base (such as the solvent) can then deprotonate the α-carbon, leading to the formation of the enol. libretexts.org

Base-Catalyzed Tautomerism: Under basic conditions, a base removes an acidic α-hydrogen to form an enolate ion. Subsequent protonation of the enolate oxygen by a proton source (like the conjugate acid of the base) yields the enol form. libretexts.org

The position of the keto-enol equilibrium is influenced by several factors, including the structure of the β-keto ester, the solvent, temperature, and concentration. For most simple acyclic β-keto esters, the keto form is generally more stable and predominates at equilibrium. libretexts.org However, the presence of substituents and certain structural features can significantly stabilize the enol form.

In the case of this compound, the p-tolyl group is expected to play a crucial role in the tautomeric equilibrium. Conjugation of the enol's carbon-carbon double bond with the aromatic ring provides additional stability to the enol tautomer. libretexts.org Furthermore, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen, creating a six-membered ring-like structure. youtube.com

The bulky tert-butyl group may also exert a steric influence on the equilibrium. While generally, bulky groups on the α-carbon can destabilize the enol form, the effect of a bulky ester group is less pronounced.

The equilibrium constant (Keq = [enol]/[keto]) and the percentage of each tautomer can be determined experimentally, most commonly using proton nuclear magnetic resonance (¹H NMR) spectroscopy. youtube.com The distinct chemical shifts of the protons in the keto and enol forms allow for their quantification by integrating the respective signals. For instance, the α-methylene protons of the keto form typically appear at a different chemical shift than the vinylic proton of the enol form.

While specific data for this compound is not available, the following table for ethyl acetoacetate illustrates the significant influence of the solvent on the keto-enol equilibrium, a principle that would also apply to the target compound.

| Solvent | % Enol | Keq |

|---|---|---|

| Hexane | 46.4 | 0.87 |

| Carbon tetrachloride | 32.8 | 0.49 |

| Benzene | 19.8 | 0.25 |

| Diethyl ether | 27.1 | 0.37 |

| Chloroform | 15.4 | 0.18 |

| Ethanol | 12.0 | 0.14 |

| Methanol | 6.9 | 0.07 |

| Water | 0.4 | 0.004 |

This data is for ethyl acetoacetate and is provided for illustrative purposes to demonstrate solvent effects on the keto-enol equilibrium of a β-keto ester.

Generally, nonpolar solvents tend to favor the enol form, where intramolecular hydrogen bonding is a key stabilizing factor. In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.

Isomerization in the context of this compound would primarily refer to the interconversion between the keto and enol tautomers. Given the structure, other forms of constitutional or geometric isomerism are less likely under typical conditions. The pathway for this isomerization is the tautomerization mechanism itself, proceeding through the enolate intermediate in the presence of a base or a protonated carbonyl intermediate in the presence of an acid.

Applications of Tert Butyl 4 Oxo 4 P Tolyl Butanoate As a Key Synthetic Building Block

Precursor in Complex Molecule Synthesis

The structural features of tert-butyl 4-oxo-4-(p-tolyl)butanoate make it an ideal precursor for the construction of intricate molecular architectures, including heterocyclic systems and complex carbocyclic frameworks.

This compound is a 1,4-dicarbonyl compound precursor, making it a suitable substrate for the Paal-Knorr synthesis, a powerful method for the preparation of five-membered heterocycles. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a variety of reagents to form furans, pyrroles, and thiophenes. wikipedia.org

The general transformation in the Paal-Knorr synthesis is outlined in the following table:

| Target Heterocycle | Required Reagent | General Conditions |

| Furan | Dehydrating agent (e.g., H₂SO₄, P₂O₅) | Acidic |

| Pyrrole | Ammonia or a primary amine (R-NH₂) | Neutral or weakly acidic |

| Thiophene | Sulfur source (e.g., P₄S₁₀, Lawesson's reagent) | Anhydrous |

In the synthesis of furans, the reaction is typically catalyzed by an acid, which promotes the cyclization and subsequent dehydration of the dicarbonyl compound. organic-chemistry.org For the synthesis of pyrroles, a primary amine or ammonia is used, which condenses with the two carbonyl groups to form the heterocyclic ring. organic-chemistry.org The synthesis of thiophenes requires a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to introduce the sulfur atom into the ring. organic-chemistry.org

Recent research has demonstrated the utility of β-aroylpropanoates, such as the ethyl ester analogue of the title compound, in the synthesis of tetraarylated dihydropentalenes and triarylated monocyclic pentafulvenes. acs.org While the specific use of this compound was not detailed, the successful reaction of ethyl 4-oxo-4-(p-tolyl)butanoate suggests the broader applicability of this class of compounds. The reaction proceeds via a cyclizing condensation with a 1-arylethan-1-one to form a diarylated cyclopentadiene, which then undergoes further reaction to yield the target molecules. acs.org

A key step in this synthetic sequence is the formation of a 1,4-diarylcyclopentadiene intermediate. The reaction of ethyl 4-oxo-4-(p-tolyl)butanoate with 1-(p-tolyl)ethan-1-one proceeds efficiently, whereas the corresponding reaction with ortho-tolyl substituents is hindered, highlighting the influence of steric factors. acs.org This diarylated cyclopentadiene can then react with a chalcone derivative in the presence of a base like pyrrolidine to furnish the desired 1,3,4,6-tetraarylated dihydropentalenes. acs.orgresearchgate.net

The following table summarizes the key reactants and products in this synthetic approach:

| Reactant 1 | Reactant 2 | Intermediate | Final Product(s) |

| 4-Oxo-4-(p-tolyl)butanoate | 1-(p-tolyl)ethan-1-one | 1,4-di-p-tolylcyclopentadiene | Dihydropentalenes and Pentafulvenes |

Design and Development of Structural Analogues for Synthetic Exploration

The core structure of this compound allows for the systematic modification of its components to explore new synthetic pathways and to fine-tune the electronic and steric properties of the resulting molecules. The design of structural analogues, particularly through variation of the aryl group, is a common strategy in organic synthesis to probe reaction mechanisms and to access novel compounds.

For instance, the electronic nature of the aryl substituent in β-aroylpropanoates can significantly influence the reactivity of the carbonyl group and the adjacent methylene protons. The introduction of electron-donating or electron-withdrawing groups on the p-tolyl ring can alter the electrophilicity of the ketone and the acidity of the α-protons, thereby affecting the course of subsequent reactions. This principle is widely applied in the development of new synthetic methodologies.

The following interactive table illustrates how variations in the aryl group can be envisioned for synthetic exploration:

| R Group on Aryl Ring | Electronic Effect | Potential Impact on Reactivity |

| OCH₃ | Electron-donating | Increased nucleophilicity of the enolate |

| H | Neutral | Baseline reactivity |

| Cl | Electron-withdrawing | Increased electrophilicity of the ketone |

| NO₂ | Strongly electron-withdrawing | Enhanced acidity of α-protons |

By synthesizing a library of such analogues, chemists can systematically investigate the scope and limitations of a particular transformation, leading to a deeper understanding of the underlying reaction mechanism and the development of more efficient and selective synthetic methods.

Contributions to Carbon-Carbon Bond Forming Reactions in Organic Synthesis

This compound is a valuable substrate for various carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules. Its utility in this regard is exemplified by its role in the synthesis of dihydropentalenes and pentafulvenes, as discussed in section 4.1.2.

The synthesis of the 1,4-diarylcyclopentadiene intermediate from two molecules of a 4-oxo-4-arylbutanoate derivative involves the formation of new carbon-carbon single and double bonds through a series of condensation reactions. acs.org Subsequently, the reaction of this cyclopentadiene with a chalcone to form the dihydropentalene framework involves the creation of two new carbon-carbon single bonds via a formal [3+2] cycloaddition-type process. acs.orgresearchgate.net

The following table details the types of carbon-carbon bonds formed in this synthetic sequence:

| Reaction Step | Type of C-C Bond Formed | Description |

| Cyclopentadiene formation | C-C single and double bonds | Intramolecular and intermolecular condensations to form the five-membered ring. |

| Dihydropentalene formation | Two C-C single bonds | Reaction of the cyclopentadiene with a chalcone to form the bicyclic system. |

The versatility of this compound as a building block in carbon-carbon bond-forming reactions underscores its importance in modern organic synthesis for the construction of complex carbocyclic and heterocyclic systems.

Computational and Theoretical Investigations of Substituted Butanoates

Quantum Chemical Calculations for Conformational Analysis

The conformational landscape of this butanoate derivative would likely be explored using methods such as Density Functional Theory (DFT), often with a functional like B3LYP and a basis set such as 6-311++G(d,p), to accurately model the geometry and energetics of the molecule. Such calculations would focus on the rotation around key single bonds: the C-C bonds of the butanoate chain, the bond connecting the carbonyl group to the tolyl ring, and the ester C-O bond.

The analysis would identify various low-energy conformers. For instance, the orientation of the bulky tert-butyl group relative to the ester carbonyl is a critical factor. Studies on similar esters, like tert-butyl acetate, have shown that specific staggered conformations are significantly lower in energy. orgsyn.org The dihedral angles defining the spatial relationship between the p-tolyl group and the keto-carbonyl, as well as the conformation of the butanoate chain, would be systematically varied to locate all energy minima on the potential energy surface. The results of these calculations would provide the optimized geometries of the stable conformers and their relative energies, allowing for a prediction of the most populated conformation under given conditions.

Table 1: Representative Theoretical Data for Conformational Analysis of a Substituted Butanoate

| Dihedral Angle | Conformer 1 (Energy) | Conformer 2 (Energy) | Method |

| O=C-C-C | 180° (anti) | 60° (gauche) | DFT/B3LYP |

| C-C-C-C(O) | 178° | 65° | DFT/B3LYP |

| C-C(O)-Ar-C | 30° | 90° | DFT/B3LYP |

| Relative Energy | 0 kcal/mol | +2.5 kcal/mol | DFT/B3LYP |

Note: This table is illustrative and based on typical results for similar molecules, not specific experimental or calculated data for tert-butyl 4-oxo-4-(p-tolyl)butanoate.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound governs its chemical behavior. Quantum chemical calculations can map the distribution of electrons within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which in turn predicts its reactivity.

An analysis of the electronic structure would involve the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is indicative of the molecule's ability to accept electrons, thus pointing to its electrophilic character. For this compound, the LUMO is expected to be localized on the carbonyl groups and the aromatic ring, indicating that these are the most probable sites for nucleophilic attack.

Furthermore, a Molecular Electrostatic Potential (MEP) map would visually represent the electrophilic and nucleophilic regions of the molecule. The MEP surface would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character, and positive potential (blue) around the hydrogen atoms and the carbonyl carbons, highlighting their electrophilicity.

Table 2: Calculated Electronic Properties and Reactivity Descriptors

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron affinity and electrophilicity |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and reactivity |

| Global Electrophilicity Index (ω) | 1.9 eV | Measures the propensity to accept electrons |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations for a molecule like this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving γ-keto esters. tandfonline.com For this compound, theoretical studies could elucidate the pathways of various transformations, such as its synthesis or subsequent reactions. For example, in a reaction involving the enolate of the ester, computational modeling could map the entire reaction coordinate, from reactants to products, through the transition state.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For instance, the mechanism of a base-catalyzed intramolecular cyclization could be explored. The calculations would identify the structure of the transition state, confirming the concerted or stepwise nature of the reaction. Isotopic labeling effects can also be simulated to compare with experimental data, providing further validation for the proposed mechanism.

Computational studies on the formation of γ-keto esters have provided insights into the intermediacy of species like donor-acceptor cyclopropanes. orgsyn.org A similar approach for reactions involving this compound would provide a deeper understanding of its chemical transformations and the factors controlling selectivity.

Advanced Spectroscopic Characterization in Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For tert-Butyl 4-oxo-4-(p-tolyl)butanoate, both ¹H and ¹³C NMR spectroscopy are indispensable for its structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy offers precise information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The analysis of chemical shifts (δ), signal multiplicity (splitting patterns), and integration values allows for a complete assignment of the proton signals in the structure of this compound.

A representative ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group, the methylene protons of the butanoate chain, the methyl protons of the p-tolyl group, and the highly shielded protons of the tert-butyl ester group. The aromatic protons typically appear as two distinct doublets in the downfield region, a characteristic AA'BB' system for a para-substituted benzene ring. The methylene protons adjacent to the ketone and the ester functionalities appear as triplets in the aliphatic region. The methyl protons of the tolyl group resonate as a singlet, and the nine equivalent protons of the tert-butyl group also produce a sharp singlet, characteristically upfield.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic protons (ortho to carbonyl) |

| Data not available | Data not available | Data not available | Aromatic protons (meta to carbonyl) |

| Data not available | Data not available | Data not available | Methylene protons (-CH₂-C=O) |

| Data not available | Data not available | Data not available | Methylene protons (-CH₂-COO) |

| Data not available | Data not available | Data not available | Methyl protons (Ar-CH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure of this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.

The spectrum would be expected to show signals for the two carbonyl carbons (ketone and ester), the aromatic carbons of the p-tolyl group (with quaternary carbons appearing at different chemical shifts than the protonated carbons), the methylene carbons of the butanoate chain, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methyl carbon of the p-tolyl group.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | Ketone carbonyl carbon (C=O) |

| Data not available | Ester carbonyl carbon (COO) |

| Data not available | Aromatic carbon (ipso-, attached to C=O) |

| Data not available | Aromatic carbons (ortho) |

| Data not available | Aromatic carbons (meta) |

| Data not available | Aromatic carbon (ipso-, attached to CH₃) |

| Data not available | Quaternary carbon of tert-butyl group |

| Data not available | Methylene carbon (-CH₂-C=O) |

| Data not available | Methylene carbon (-CH₂-COO) |

| Data not available | Methyl carbons of tert-butyl group |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₁₅H₂₀O₃, HRMS would be used to confirm this composition by matching the experimentally determined exact mass to the theoretically calculated mass.

The expected exact mass for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be calculated, and the high-resolution instrument would measure this value to within a few parts per million (ppm), providing strong evidence for the correct molecular formula and ruling out other possibilities with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrational modes of the bonds. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The most prominent peaks would be the strong stretching vibrations of the two carbonyl groups. The ketone (Ar-C=O) and the ester (O-C=O) carbonyls would appear in the region of 1680-1750 cm⁻¹. The C-O stretching of the ester group would also be visible. Additionally, the spectrum would show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as characteristic peaks for the aromatic ring in the fingerprint region.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Strong | Ketone C=O stretch |

| Data not available | Strong | Ester C=O stretch |

| Data not available | Medium-Strong | Aromatic C-H stretch |

| Data not available | Medium | Aliphatic C-H stretch |

| Data not available | Medium | Aromatic C=C stretch |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.